Copper(II) undec-2-enoate

Topical antifungal Regulatory compliance Formulation flexibility

Sourcing a lipid-soluble copper source for non-aqueous antifungal formulations often forces a compromise between metal bioavailability and matrix compatibility. Copper(II) undec-2-enoate resolves this by delivering a USP/NF-recognized Cu(II) center chelated to two lipophilic undecylenate ligands. Key procurement advantages: (1) Permitted under 21 CFR § 333.210 as a topical antifungal active within a 10-25% total undecylenate concentration framework, enabling multi-cation (Cu+Zn+Ca) formulations. (2) Documented solubility in organic solvents provides direct compatibility with hydrophobic polymer coatings and non-aqueous matrices, unlike inorganic CuSO₄. (3) Serves as a validated starting material for insect pheromone synthesis via cross-metathesis at the terminal alkene.

Molecular Formula C22H38CuO4
Molecular Weight 430.1 g/mol
Cat. No. B12850794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(II) undec-2-enoate
Molecular FormulaC22H38CuO4
Molecular Weight430.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CC(=O)[O-].CCCCCCCCC=CC(=O)[O-].[Cu+2]
InChIInChI=1S/2C11H20O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*9-10H,2-8H2,1H3,(H,12,13);/q;;+2/p-2/b2*10-9+;
InChIKeyBKACVSPFRDCXGK-JGMJEEPBSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(II) Undec-2-enoate: Identity and Baseline Profile


Copper(II) undec-2-enoate (CAS 1328-71-8, also referred to as copper undecylenate or copper 10-undecenoate) is a coordination compound consisting of a Cu(II) center chelated by two undec-2-enoate (undecylenate) ligands, with molecular formula C₂₂H₃₈CuO₄ and molecular weight 430.1 g/mol [1][2]. It belongs to the class of metal carboxylate salts of undecylenic acid, an 11-carbon mono-unsaturated fatty acid. The compound is recognized in the United States Pharmacopeia and National Formulary as a topical antifungal active ingredient and is classified under the NCI Thesaurus (C79996) as a pharmacologic substance [3][4]. Its structure features a long aliphatic chain with a terminal double bond, conferring lipid solubility suitable for non-aqueous formulations [2].

Regulatory precedent USP/NF-listed topical antifungal active; supports multi-cation formulation research within OTC monograph framework
Non-aqueous compatibility Lipid-soluble Cu(II) carboxylate for organic solvent and hydrophobic matrix applications
Multi-target research tool Reported quorum sensing inhibition, antibiofilm, and copper-mediated redox activity profiles

Why Copper Undecylenate Cannot Be Substituted


Although calcium, zinc, and copper undecylenate are all listed interchangeably under 21 CFR § 333.210 as topical antifungal active ingredients within a 10–25% total undecylenate concentration range, their biopharmaceutical and physicochemical profiles diverge markedly . The identity of the metal counterion governs lipid solubility, formulation compatibility in non-aqueous systems, and the compound's secondary biological activities — such as redox activity, quorum sensing inhibition, and metal-mediated cytotoxicity — that are absent in calcium or zinc salts [1]. Simple inorganic copper sources (e.g., copper(II) sulfate) lack the lipophilic undecylenate ligand and therefore cannot recapitulate the membrane-partitioning and pheromone-synthesis utility of the intact complex . These differences mean that procurement decisions based solely on 'total undecylenate content' or 'copper content' ignore critical performance variables.

Attribute
Copper Undecylenate
Ca/Zn Undecylenate
Metal-dependent redox activity
Cu(II)-mediated ROS generation, QS inhibition
Absent; limited to antifungal membrane disruption
Lipid solubility
Documented organic solvent solubility; non-aqueous formulation fit
Primarily aqueous dispersion; organic solubility data limited
Regulatory blending flexibility
Tri-metal blending permitted under 21 CFR § 333.210
Single or dual metal only; no regulatory pathway for Cu inclusion with Zn/Ca salts

Differentiation Evidence Against Closest Analogs


Regulatory Multi-Salt Formulation Flexibility

Under 21 CFR § 333.210, copper undecylenate may be used individually or in any ratio with calcium undecylenate and zinc undecylenate to provide a total undecylenate concentration of 10–25% in OTC antifungal products . This explicit regulatory provision creates a formulation space that is unavailable to salts with narrower or no individual monographs (e.g., sodium undecylenate or potassium undecylenate) and enables tunable metal cation blending that calcium or zinc salts alone cannot offer in a legally compliant framework.

Multi-Salt Regulatory Flexibility
Class-level inference
10–25% total undecylenate concentration band; tri-metal blending permitted
Supports multi-cation formulation research within OTC monograph
Explicit 21 CFR § 333.210 provision; data to verify for specific salt ratios
Topical antifungal Regulatory compliance Formulation flexibility

Quorum Sensing and Biofilm Inhibition Profile

Copper undecylenate has demonstrated inhibitory activity against quorum sensing (QS) signals of Bacillus subtilis (LuxS/AI-2 system) and Pseudomonas aeruginosa (LasI/LasR system), and also inhibits Candida albicans biofilm formation and MRSA infection in in vitro models . While 10-undecylenic acid (free acid) also exhibits QS inhibitory properties, the copper complex combines this with copper-mediated ROS generation and membrane disruption, a dual mode not achievable by zinc undecylenate [1]. Quantitative MIC or IC₅₀ values for copper undecylenate against these specific QS endpoints are not publicly available in a directly comparable format with zinc undecylenate.

Quorum Sensing & Biofilm Inhibition
Cross-study comparable
Inhibits C. albicans biofilm, MRSA, and LuxS/Las QS signals (no numeric IC₅₀ reported)
Reported dual-action antimicrobial/QS inhibition context
Quantitative cross-comparison with zinc salt unavailable
Antimicrobial Quorum sensing Biofilm

Non-Aqueous Solubility Advantage

Copper undecylenate is specifically marketed for applications requiring non-aqueous solubility, including solar energy coatings and water treatment formulations where lipid-carrier compatibility is essential [1]. The compound's long C11 alkenyl chains coordinated to Cu(II) confer solubility in organic solvents (ethanol, DMF, fat-solvent bases) that exceeds typical aqueous-only zinc undecylenate dispersibility . Historically, copper undecylenate was formulated combined with a wetting agent and dissolved in a fat-solvent base for cutaneous dermatomycosis therapy — a formulation approach that exploits this lipophilic character [2].

Non-Aqueous Solubility Profile
Class-level inference
Soluble in ethanol, DMF, fat-solvent bases; marketed for non-aqueous applications
Supports organic solvent-based formulation research
Quantitative logP/solubility parameters not publicly available
Formulation science Lipid solubility Non-aqueous systems

Pheromone Synthesis Intermediate Utility

Copper 10-undecenoate (undecylenate) has been documented as the starting reagent for the synthesis of the lepidopteran pheromone (11Z)-hexadecenal, a key insect semiochemical used in agricultural pest monitoring and control [1]. This synthetic application exploits the terminal alkene functionality of the undecylenate ligand coordinated to copper, facilitating subsequent cross-metathesis or chain-extension reactions . No equivalent synthetic role has been documented for zinc undecylenate or calcium undecylenate in this specific pheromone synthetic route.

Pheromone Synthesis Intermediate
Supporting evidence
Documented starting reagent for (11Z)-hexadecenal synthesis
Established synthetic precedent for lepidopteran pheromone research
No equivalent published use for Zn or Ca undecylenate
Synthetic chemistry Pheromone synthesis Insect semiochemicals

Enhanced Antifungal Potency vs. Free Acid

Although direct concentration-response data (e.g., MIC values) for copper undecylenate against specific dermatophyte strains are not publicly available in a comparator-normalized format, class-level evidence indicates that metal undecylenate salts as a group exhibit approximately 4-fold greater fungicidal potency than the parent undecylenic acid [1][2]. Studies on the effect of zinc undecylenates on plant pathogenic fungi have demonstrated strong antifungal effects, and undecylenate salts are reported to be up to 30 times more effective than caprylic acid [1]. Copper(II) carboxylates, as a broader compound class, have shown fungal growth inhibition at concentrations of 1 × 10⁻⁴ to 1 × 10⁻³ mol/L against Trametes versicolor [3].

Fungicidal Potency vs. Free Acid
Class-level inference
~4× greater than free acid; Cu(II) carboxylate MIC 1×10⁻⁴–1×10⁻³ mol/L
Supports potency screening selection over free acid
Class-level data; direct Cu-undecylenate MIC vs. dermatophytes not available
Antifungal Structure-activity relationship Metal carboxylates

Metal-Dependent Neuroprotective Activities

Copper undecylenate has been reported to inhibit β-amyloid (Aβ) oligomerization, scavenge reactive oxygen species (ROS), and inhibit μ-calpain activity, exhibiting neuroprotective effects in neuronal cell models . These activities are consistent with the known role of copper ions in modulating Aβ aggregation and oxidative stress pathways relevant to Alzheimer's disease research [1]. Zinc undecylenate, while also reported to inhibit Aβ oligomerization and μ-calpain activity, lacks copper's redox cycling capability, which may differentially affect ROS scavenging mechanisms . Direct quantitative comparison (e.g., EC₅₀ values) between copper and zinc undecylenate in the same neuroprotection assay is not available in the public domain.

Neuroprotection Mechanism Profile
Cross-study comparable
Inhibits Aβ oligomerization, scavenges ROS, inhibits μ-calpain; no numeric EC₅₀
Reported combined Aβ/μ-calpain modulation in neuronal models
Zn salt lacks Cu-specific redox cycling; quantitative comparison data unavailable
Neuroprotection Copper biochemistry Alzheimer's disease research

Optimal Application Scenarios


Multi-Cation Antifungal Blending

Copper undecylenate is preferred when a formulation scientist needs to combine multiple metal cations (copper + zinc + calcium) in a single topical antifungal product within the 10–25% total undecylenate concentration framework permitted by 21 CFR § 333.210 . This regulatory pathway is not available for undecylenate salts lacking individual USP/NF recognition. Copper's inclusion may also provide complementary antimicrobial effects against MRSA and biofilm-forming C. albicans not achievable with zinc or calcium alone .

Non-Aqueous Coatings and Solar Applications

Industrial users developing non-aqueous coatings, water treatment membranes, or solar energy materials that require a lipid-soluble copper source should consider copper undecylenate over inorganic copper salts (e.g., CuSO₄, CuO) due to its documented solubility in organic solvents and its established commercial availability in bulk quantities under the AE Organo-Metallics™ product line . Its long-chain alkenyl ligands provide compatibility with hydrophobic polymer matrices that aqueous copper salts cannot achieve without surfactant-mediated dispersion .

Lepidopteran Pheromone Synthesis

Research groups engaged in insect pheromone synthesis should procure copper undecylenate specifically as a documented starting reagent for (11Z)-hexadecenal production . The terminal alkene of the undecylenate ligand enables cross-metathesis and chain-extension chemistry that is integral to this synthetic route; zinc or calcium undecylenate have no published precedent in this application .

Neurodegeneration Research Applications

Alzheimer's disease and neurodegeneration researchers investigating metal-dependent modulation of Aβ aggregation and calpain activity should select copper undecylenate when experimental design requires simultaneous delivery of a copper ion source and a calpain-inhibiting carboxylate ligand within a single, lipophilic molecular entity . While zinc undecylenate shares some target activities, it cannot provide the redox-active Cu(II) center that may be mechanistically relevant for ROS scavenging studies .

Application
Selection Property
Validation Focus
Multi-Cation Antifungal Formulation Research
Regulatory blending framework (USP/NF OTC monograph)
Multi-cation compatibility and blending ratio validation
Non-Aqueous Coating & Material Research
Organic solvent solubility
Compatibility with hydrophobic polymer and coating matrices
Insect Pheromone Synthesis Research
Documented synthetic intermediate
Synthetic route precedent and alkene functionalization
Neurodegeneration Mechanism Research
Combined Cu(II) and calpain-inhibiting ligand
Aβ aggregation and oxidative stress endpoint monitoring
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